2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone” is a complex organic molecule that contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . These include a 1,3,4-oxadiazole ring, a piperazine ring, a trifluoromethyl group, and a methoxyphenyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring, the piperazine ring, the trifluoromethyl group, and the methoxyphenyl group . These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, and the piperazine ring might participate in reactions with acids or bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group might increase the compound’s lipophilicity, and the piperazine ring might influence its basicity .
科学的研究の応用
Crystal Structure and Synthesis
Research has been conducted on novel piperazine derivatives of this compound, emphasizing crystal structure studies, Hirshfeld surface analysis, and DFT calculations. These studies aimed to understand the reactive sites for electrophilic and nucleophilic interactions, contributing to the crystal packing and molecular interactions within the compounds. The piperazine ring typically adopts a chair conformation, indicating specific structural features relevant to chemical synthesis and potential applications in material science or as intermediates in pharmaceutical development (Kumara et al., 2017).
Antimicrobial Activities
The antimicrobial properties of derivatives of this compound have been explored, with some studies focusing on the synthesis of novel triazole derivatives. These derivatives exhibit moderate to good activities against various microorganisms, suggesting potential for the development of new antimicrobial agents (Bektaş et al., 2010).
Antioxidant Activity
The antioxidant capacity of piperazine derivatives of this compound has also been investigated. These compounds have been screened for their ability to scavenge different free radicals, indicating potential therapeutic applications in conditions associated with oxidative stress (Mallesha et al., 2014).
Anticonvulsant Activity
Some derivatives have been synthesized and evaluated for their in vivo anticonvulsant activity. These studies have aimed to establish structure-activity relationships among synthesized compounds, providing insights into their potential use in the treatment of seizure disorders (Harish et al., 2013).
Pharmacological Evaluation
Pharmacological studies have identified certain derivatives as potent σ1 receptor antagonists, suggesting their potential in pain management. These findings highlight the diverse therapeutic areas where compounds with such a chemical structure could be applied (Díaz et al., 2020).
Synthesis Techniques
Efficient synthesis methods for potent PPARpan agonists involving this compound have been described, showcasing its utility in medicinal chemistry for the development of drugs targeting the peroxisome proliferator-activated receptors, which play crucial roles in the regulation of metabolism (Guo et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3/c1-31-18-7-5-15(6-8-18)21-27-26-19(32-21)14-20(30)29-11-9-28(10-12-29)17-4-2-3-16(13-17)22(23,24)25/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXFSJWHPRVQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。